molecular formula C10H7ClN2O2 B13302525 6-Chloro-2-methylquinazoline-4-carboxylic acid

6-Chloro-2-methylquinazoline-4-carboxylic acid

Cat. No.: B13302525
M. Wt: 222.63 g/mol
InChI Key: YSVXHHJMVVDMOL-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinazoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8ClNO2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzonitrile with ethyl acetoacetate under acidic conditions, followed by hydrolysis and decarboxylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline-4-carboxylic acid derivatives, while reduction can produce 2-methylquinazoline-4-carboxylic acid.

Scientific Research Applications

6-Chloro-2-methylquinazoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinoline-4-carboxylic acid
  • 2-Methylquinazoline-4-carboxylic acid
  • 6-Bromo-2-methylquinazoline-4-carboxylic acid

Uniqueness

6-Chloro-2-methylquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

6-chloro-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

YSVXHHJMVVDMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C(=O)O

Origin of Product

United States

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